molecular formula C24H22N2O4S2 B2912797 N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 900004-72-0

N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2912797
CAS No.: 900004-72-0
M. Wt: 466.57
InChI Key: NOOUTHALVWEVSA-UHFFFAOYSA-N
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Description

N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure integrates a 5-methoxybenzo[d]thiazol-2-yl group and an ethylsulfonyl-substituted benzamide, connected via a benzyl linkage. The ethylsulfonyl aniline moiety is a recognized pharmacological fragment, particularly in the development of protein kinase inhibitors . Specifically, this fragment is found in potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in antiangiogenic cancer therapy . Compounds with this fragment have demonstrated low nanomolar inhibitory activity (IC50) against VEGFR2, making them valuable tools for studying angiogenesis and cancer cell signaling pathways . Furthermore, the 2-aminothiazole and benzothiazole derivatives have been extensively studied for a wide range of other biological applications. Research indicates that such compounds can exhibit potent inhibitory effects against enzymes like urease, α-glucosidase, and α-amylase, suggesting potential for managing diabetes and bacterial infections . Some analogs also function as selective antagonists for ion channels, such as the Zinc-Activated Channel (ZAC), providing crucial tools for neuropharmacology . The structural features of this compound, including the sulfonamide and methoxy groups, are often associated with improved metabolic stability and binding affinity. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its full potential in their specific experimental models.

Properties

IUPAC Name

N-benzyl-2-ethylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-3-32(28,29)22-12-8-7-11-19(22)23(27)26(16-17-9-5-4-6-10-17)24-25-20-15-18(30-2)13-14-21(20)31-24/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOUTHALVWEVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Common Name : this compound
  • CAS Number : 900004-72-0
  • Molecular Formula : C24_{24}H22_{22}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 466.6 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on cellular stress responses.

The mechanism by which thiazole derivatives exert their biological effects often involves modulation of cellular pathways related to apoptosis and cell cycle regulation. For example, compounds that inhibit the proteolytic cleavage of caspases have been linked to enhanced cell survival under stress conditions . This suggests that this compound could similarly influence these pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of related thiazole compounds indicates that modifications at specific positions can significantly enhance biological activity. For instance, the introduction of ethylsulfonyl and methoxy groups has been associated with improved potency against certain biological targets .

SubstituentEffect on Activity
EthylsulfonylEnhances solubility and bioavailability
MethoxyIncreases binding affinity to target proteins

Case Studies

  • Pancreatic β-cell Protection : A study on benzamide derivatives demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, highlighting the importance of structural modifications in enhancing therapeutic potential . The findings suggest that similar modifications in this compound could yield beneficial effects in diabetes treatment.
  • Inhibition of Viral Replication : Research on benzothiazole derivatives indicated inhibitory activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), suggesting potential antiviral applications . While direct evidence for this compound is lacking, its structural analogs provide a basis for exploring similar antiviral properties.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Amino Substitutions: The 5-methoxy group in the target compound (vs.
  • Sulfonyl Modifications : The ethylsulfonyl group in the target compound and contrasts with unmodified benzamides (e.g., 1.2b in ), likely increasing electrophilicity and receptor binding specificity.

Enzyme Inhibition and Receptor Antagonism

  • ZAC Receptor Antagonism : N-(thiazol-2-yl)-benzamide analogs (e.g., compound 1 in ) exhibit selective antagonism at the zinc-activated cation (ZAC) channel. The 5-methoxy substitution in the target compound mirrors beneficial effects observed in analogs with 5-nitro or 4-tert-butyl groups, which enhance ZAC antagonist potency .
  • Enzyme Inhibitory Effects : Benzothiazole derivatives with piperazine or morpholine substituents (e.g., 4i in ) show moderate enzyme inhibition (IC₅₀: 1–10 μM), suggesting that bulky groups like ethylsulfonyl may further optimize activity.

Corrosion Inhibition

  • N-(6-aminobenzo[d]thiazol-2-yl)benzamide demonstrates corrosion inhibition efficiency (~80% at 1 mM), attributed to electron-donating NH₂ groups . The target compound’s ethylsulfonyl group, being electron-withdrawing, may reduce this property but improve pharmacological relevance.

NMR Spectral Data

  • Target Compound : Expected ¹H-NMR peaks include:

    • δ 7.5–8.2 ppm (aromatic protons from benzothiazole and benzamide).
    • δ 3.8 ppm (OCH₃ singlet).
    • δ 1.2–1.5 ppm (ethylsulfonyl CH₂CH₃).
      This aligns with trends observed in analogs like 3a (δ 13.38 ppm for amide proton) .
  • Analog 1.2b : Shows distinct peaks at δ 7.66–8.32 ppm for benzothiazole protons, with a sharp singlet for the amide NH at δ 13.26 ppm .

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